2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
Description
2-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound featuring a bromophenyl group, a sulfanyl linkage, and an imidazole ring
Properties
Molecular Formula |
C16H20BrN3O2S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H20BrN3O2S/c1-11(2)19-15(22)8-20-14(9-21)7-18-16(20)23-10-12-3-5-13(17)6-4-12/h3-7,11,21H,8-10H2,1-2H3,(H,19,22) |
InChI Key |
SPGWZXLIQZSKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by functionalization to introduce the bromophenyl and sulfanyl groups . The final step involves the acylation of the imidazole derivative with isopropyl acetate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxyl derivative, while reduction of the bromophenyl group yields a phenyl derivative.
Scientific Research Applications
2-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its imidazole ring is a common motif in biologically active compounds, making it a potential candidate for drug development.
Medicine: The compound’s unique structure may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with molecular targets in biological systems. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl linkage can influence its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE
- 2-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)-N-(PROPAN-2-YL)ACETAMIDE lies in its bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
